N-cycloheptyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-cycloheptyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a cycloheptylamine substituent at position 5 and a 4-isopropylbenzenesulfonyl group at position 2. The quinazoline core fused with a 1,2,3-triazole ring confers structural rigidity, while the sulfonyl and cycloheptyl groups modulate electronic and steric properties.
Properties
IUPAC Name |
N-cycloheptyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-17(2)18-13-15-20(16-14-18)33(31,32)25-24-27-23(26-19-9-5-3-4-6-10-19)21-11-7-8-12-22(21)30(24)29-28-25/h7-8,11-17,19H,3-6,9-10H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTIUUFJOPVKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Quinazoline Synthesis: The quinazoline moiety can be synthesized through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled together using suitable coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of Cycloheptyl and Benzenesulfonyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of various triazoloquinazoline derivatives as intercalative inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. Compounds similar to N-cycloheptyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related series showed IC50 values ranging from 2.44 to 9.43 μM against different cell lines, indicating promising anticancer properties attributed to their ability to intercalate DNA and inhibit topoisomerase activity .
Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
The compound has been identified as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). In a patent disclosure, it was noted that compounds with similar structures can enhance CFTR function in cells, which is crucial for the treatment of cystic fibrosis. This modulation could potentially improve chloride ion transport across epithelial cells, thus alleviating symptoms associated with the disease .
Adenosine Receptor Antagonism
This compound has also been studied for its interaction with adenosine receptors. Compounds from the triazoloquinazoline class have shown high affinity for adenosine A1 and A2 receptors. This interaction suggests potential therapeutic applications in treating conditions like anxiety and depression by modulating adenosine signaling pathways .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The presence of specific substituents on the triazole and quinazoline rings can enhance its binding affinity and selectivity towards biological targets. For example, modifications that introduce hydrophobic groups or electron-withdrawing groups have been shown to increase potency against various receptors and enzymes involved in disease processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA/RNA Interaction: Interacting with nucleic acids to influence gene expression and protein synthesis.
Comparison with Similar Compounds
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure : Differs by a chlorine atom at position 7 and a phenylsulfonyl group (vs. 4-isopropylbenzenesulfonyl).
- Properties: Molecular weight = 477.97 g/mol; CAS 893787-13-6.
- Activity: Chlorinated derivatives often exhibit enhanced cytotoxicity in cancer cell lines compared to non-halogenated analogs .
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
N-cycloheptyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure : Features a trimethylbenzenesulfonyl group, creating steric hindrance.
- Impact : Bulky substituents may reduce binding to flat enzymatic pockets but enhance selectivity for targets with larger cavities .
Variations in the Amine Substituent
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure : Ethoxyphenyl group at position 4.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure : Diethoxyphenethyl chain introduces flexibility and hydrogen-bonding capacity.
- Activity : Flexible alkylamine chains are associated with improved pharmacokinetics (e.g., oral bioavailability) in CNS-targeting agents .
Core Structure Modifications
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines
- Structure: Replaces quinazoline with a thienopyrimidine core.
- Activity: Thieno-fused analogs demonstrated superior anticancer activity (e.g., 40–60% growth inhibition at 10 μM) compared to quinazoline derivatives, attributed to enhanced charge delocalization .
[1,2,3]Triazolo[1,5-c]quinazolin-5-amine Derivatives
- Structure : Alternative triazole-quinazoline fusion pattern.
- Activity : Lower activity in renal cancer cell lines (GP = 81.85%) compared to triazolo[1,5-a]quinazolines, highlighting the importance of fusion regiochemistry .
Anticancer Activity
Physicochemical Properties
Biological Activity
N-cycloheptyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antagonist for specific receptors. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, characterized by a triazole ring fused with a quinazoline structure. The presence of the cycloheptyl group and sulfonyl moiety enhances its pharmacological properties.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Topoisomerase II Inhibition : Compounds in this class have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased cytotoxicity in cancer cells by preventing proper DNA function .
- DNA Intercalation : The ability to intercalate into DNA has been noted, which can disrupt replication and transcription processes .
- Receptor Antagonism : Some derivatives exhibit antagonistic activity against adenosine receptors (A1 and A2), which can influence various physiological responses including apoptosis in cancer cells .
Biological Activity and Cytotoxicity
Recent studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. The following table summarizes findings related to the cytotoxic activity of this compound and its analogs.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-cycloheptyl derivative | HepG2 | 6.29 | Topoisomerase II inhibition |
| N-cycloheptyl derivative | HCT-116 | 2.44 | Topoisomerase II inhibition |
| [1,2,4]triazolo derivative | Various | 2.44 - 9.43 | DNA intercalation |
The data indicates that the compound exhibits significant cytotoxicity against HepG2 and HCT-116 cell lines with IC50 values as low as 2.44 μM, suggesting strong potential for therapeutic application in oncology .
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazoline derivatives in preclinical models:
- HepG2 Cell Line Study : A study demonstrated that derivatives with bulky substituents showed enhanced cytotoxicity due to increased binding affinity to DNA. The most active compound exhibited an IC50 value of 6.29 μM against HepG2 cells .
- HCT-116 Cell Line Study : Another investigation revealed that certain modifications led to improved selectivity and potency against HCT-116 cells compared to HepG2 cells, indicating variability in sensitivity based on structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
